1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane
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Overview
Description
1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[222]octane is a complex organic compound that features a bromophenyl group, a thiophenylcarbonyl group, and an azoniabicyclo[222]octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane typically involves multiple steps, including the formation of the bromophenyl and thiophenylcarbonyl intermediates. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced analytical techniques ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-2-oxoethyl chloroacetate
- 1-(2-(3-Bromophenyl)-2-oxoethyl)quinolinium bromide
- 1-[2-(4-bromophenyl)-2-oxoethyl] 4-methyl succinate
Uniqueness
1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane is unique due to its combination of structural features, including the azoniabicyclo[2.2.2]octane core and the presence of both bromophenyl and thiophenylcarbonyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C20H21BrNO2S+ |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-[3-(thiophene-2-carbonyl)-1-azoniabicyclo[2.2.2]octan-1-yl]ethanone |
InChI |
InChI=1S/C20H21BrNO2S/c21-16-5-3-15(4-6-16)18(23)13-22-9-7-14(8-10-22)17(12-22)20(24)19-2-1-11-25-19/h1-6,11,14,17H,7-10,12-13H2/q+1 |
InChI Key |
ZREYBLRGFZCFAB-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+]2(CCC1C(C2)C(=O)C3=CC=CS3)CC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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